Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

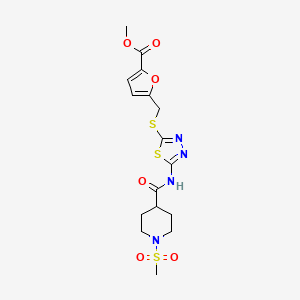

Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is further substituted with a piperidine-4-carboxamide group bearing a methylsulfonyl substituent. This structure combines multiple pharmacophoric elements:

- Furan ring: Enhances aromatic interactions and metabolic stability.

- 1,3,4-Thiadiazole: Imparts electron-deficient character, facilitating π-stacking and hydrogen bonding.

- Methylsulfonyl group: Improves solubility and modulates electronic properties.

Synthetic routes for analogous compounds involve multi-step reactions, including carboxamide coupling and sulfonylation steps, as seen in pyrrolidine carboxylate derivatives .

Properties

IUPAC Name |

methyl 5-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O6S3/c1-25-14(22)12-4-3-11(26-12)9-27-16-19-18-15(28-16)17-13(21)10-5-7-20(8-6-10)29(2,23)24/h3-4,10H,5-9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZVXPDZCQEOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate (CAS Number: 1351590-77-6) is a synthetic compound with potential therapeutic applications. Its complex structure incorporates a piperidine moiety and a thiadiazole ring, which are known to exhibit various biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 460.6 g/mol. The structural components include:

- Piperidine ring : Known for its role in various pharmacological activities.

- Thiadiazole group : Associated with antimicrobial and anti-inflammatory properties.

- Furan derivative : Often linked to anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole and piperidine moieties exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.15 μM against the SJSA-1 cell line, indicating potent antiproliferative effects . The mechanism involves the inhibition of key proteins such as MDM2 and activation of the p53 pathway, which is crucial for tumor suppression .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 32 | SJSA-1 | 0.22 | MDM2 Inhibition |

| Compound 33 | SJSA-1 | 0.15 | p53 Activation |

| Methyl Compound | SJSA-1 | TBD | TBD |

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For example, it may interact with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers . This pathway's modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. The presence of the methylsulfonyl group enhances solubility and bioavailability, potentially increasing efficacy against bacterial strains . Further studies are needed to evaluate the specific antimicrobial spectrum of this compound.

Case Studies

A case study involving related compounds highlighted their efficacy in xenograft models. For instance, compounds similar to this compound were tested in vivo, showing significant tumor regression at dosages ranging from 50 mg/kg to 100 mg/kg . These findings suggest that modifications to the structure can enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s structural complexity necessitates comparison with other heterocyclic carboxylates and sulfonamides. Key analogues include:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Bioisosteric Replacements : The target compound’s thiadiazole-thioether motif is analogous to triazolopyrimidine-thioether systems in [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, though the latter exhibits reduced steric bulk .

- Sulfonyl Group Variations : Unlike phenylsulfonyl substituents in pyrrolidine carboxylates , the methylsulfonyl group in the target compound may enhance solubility and reduce off-target interactions.

- Conformational Flexibility : Piperidine carboxamide in the target compound offers greater rotational freedom compared to rigid oxazolidine frameworks in thiazole derivatives .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical)

Insights :

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions. For example, similar compounds were synthesized by refluxing precursors in glacial acetic acid, followed by basification and recrystallization (ethanol or methanol) to isolate the product . Optimization may include varying the molar ratio of reactants, adjusting reflux time (4–6 hours), and monitoring reaction progress via TLC. Catalysts like NaOH (used in trace amounts) can improve yield .

Q. Which analytical techniques are most reliable for structural characterization?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional group identification), FTIR (to confirm sulfonyl, carboxamide, and ester groups), and mass spectrometry (HRMS for molecular weight validation). X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities, especially for the piperidine-4-carboxamido and methylsulfonyl moieties. For purity assessment, HPLC with a mobile phase of methanol/water/0.2 M NaH₂PO₄ (pH 5.5) is recommended to separate epimers or impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer : Design analogs by modifying:

- Thiadiazole ring : Replace the sulfur atom with oxygen (oxadiazole) to assess electronic effects .

- Methylsulfonyl group : Substitute with trifluoromethyl or acetyl to evaluate steric/electronic impacts on bioactivity .

- Furan-2-carboxylate : Test ester vs. free carboxylic acid derivatives for solubility differences.

Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols, such as those for thiadiazole-based antimicrobial agents .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:

- Perform meta-analysis of published IC₅₀ values, normalizing data by solvent polarity (logP) and assay temperature.

- Replicate key studies under controlled conditions (e.g., using DMSO as a universal solvent at ≤1% v/v).

- Cross-validate results with computational models (e.g., molecular docking to compare binding affinities across derivatives) .

Q. How can the hydrolytic stability of the methyl ester group be evaluated under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Incubate the compound in phosphate buffer (pH 7.4) at 37°C for 24–72 hours.

- Monitor ester hydrolysis via HPLC or LC-MS, quantifying the free carboxylic acid product .

- Compare degradation rates with structurally similar esters (e.g., ethyl vs. methyl) to identify stabilizing substituents .

Experimental Design Considerations

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

- Methodological Answer : Use Caco-2 cell monolayers to predict intestinal permeability and microsomal stability assays (human liver microsomes) to estimate metabolic clearance. For plasma protein binding, equilibrium dialysis with human serum albumin (HSA) is recommended. These models are validated for thiadiazole derivatives in .

Q. How can synthetic byproducts or isomers be minimized during large-scale preparation?

- Methodological Answer :

- Optimize column chromatography conditions (e.g., silica gel with ethyl acetate/hexane gradients) to separate regioisomers.

- Use chiral stationary phases (CSPs) for resolving enantiomers of the piperidine moiety .

- Monitor reaction intermediates via in situ FTIR to detect unwanted side reactions early .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For reproducibility, ensure n ≥ 3 replicates and report 95% confidence intervals. Tools like GraphPad Prism or R are widely used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.